molecular formula C18H13BrN2O4S2 B12131712 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12131712
M. Wt: 465.3 g/mol
InChI Key: GIIYKIRTXYYAFK-DHDCSXOGSA-N
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Description

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Bromination: The final step involves the bromination of the benzamide group using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of saturated benzyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiazolidinone ring and the benzylidene group suggests potential interactions with proteins involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzohydrazide

Uniqueness

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to the specific positioning of the bromine atom and the presence of both the thiazolidinone ring and the benzylidene group. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H13BrN2O4S2

Molecular Weight

465.3 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H13BrN2O4S2/c1-25-14-8-10(6-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-4-2-3-5-12(11)19/h2-9,22H,1H3,(H,20,23)/b15-9-

InChI Key

GIIYKIRTXYYAFK-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O

Origin of Product

United States

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